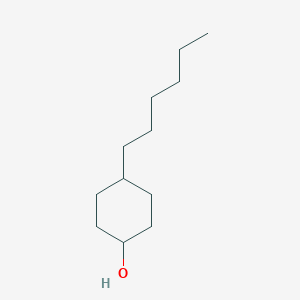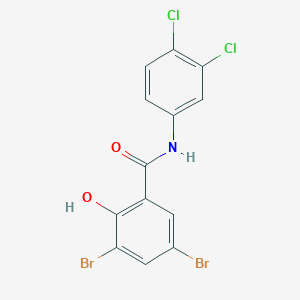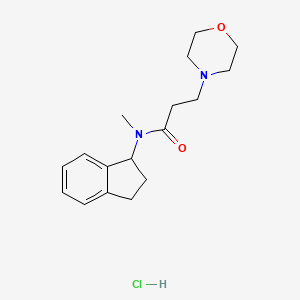
N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a propionyl group, and an indanamine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride typically involves the reaction of N-methyl-1-indanamine with 2-chloropropionyl chloride in the presence of a base, followed by the introduction of morpholine. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the propionyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Morpholinoethyl)-N-methyl-1-indanamine hydrochloride
- N-(2-Piperidinopropionyl)-N-methyl-1-indanamine hydrochloride
- N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride
Uniqueness
N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and propionyl group provide versatility in chemical reactions and potential interactions with biological targets, setting it apart from similar compounds.
Propiedades
Número CAS |
6547-50-8 |
|---|---|
Fórmula molecular |
C17H25ClN2O2 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-18(16-7-6-14-4-2-3-5-15(14)16)17(20)8-9-19-10-12-21-13-11-19;/h2-5,16H,6-13H2,1H3;1H |
Clave InChI |
OOLDQFGRKLYBKC-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC2=CC=CC=C12)C(=O)CCN3CCOCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



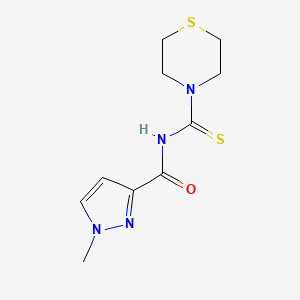
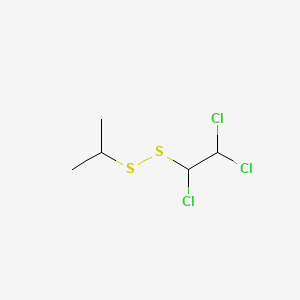
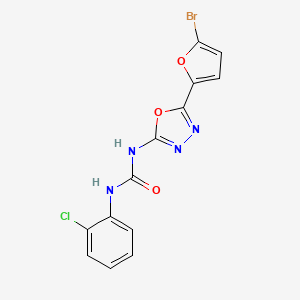
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-](/img/structure/B14164039.png)
![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)

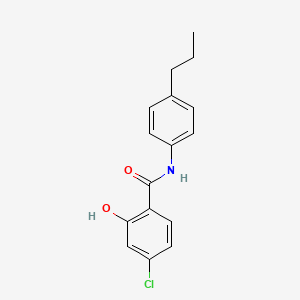
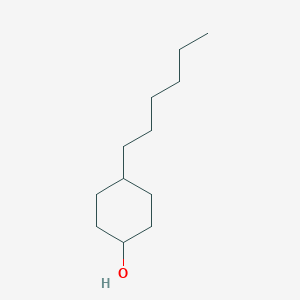
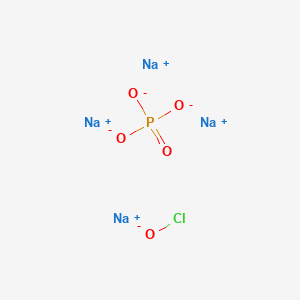
![Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)-](/img/structure/B14164080.png)
